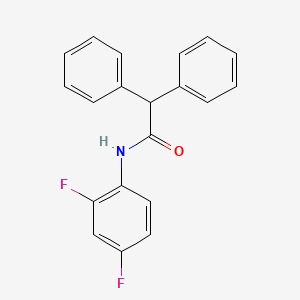

N-(2,4-Difluorophenyl)-2,2-diphenylacetamide

Description

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2,2-diphenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F2NO/c21-16-11-12-18(17(22)13-16)23-20(24)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXYIKVVSSOVQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The base (e.g., triethylamine or pyridine) neutralizes HCl generated during the reaction, driving the equilibrium toward product formation. The reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature for 6–12 hours.

Example Protocol:

- Dissolve 2,4-difluoroaniline (1.0 equiv) and triethylamine (1.2 equiv) in DCM.

- Add diphenylacetyl chloride (1.1 equiv) dropwise under nitrogen at 0°C.

- Stir at room temperature for 8 hours.

- Wash with 1M HCl and saturated NaHCO₃, dry over MgSO₄, and concentrate.

- Purify via recrystallization (ethanol/water) or silica gel chromatography.

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0°C → Room Temperature |

| Reaction Time | 8–12 hours |

| Yield | 75–85% |

This method is favored for its simplicity and high atom economy. The IUCr database reports analogous conditions for synthesizing N-(3,4-difluorophenyl)-2,2-diphenylacetamide, confirming the general applicability of this approach.

Carbodiimide-Mediated Coupling

For substrates sensitive to acyl chlorides, carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) facilitate amide bond formation between 2,4-difluoroaniline and diphenylacetic acid.

Activation and Coupling

The carboxylic acid is first activated as an O-acylisourea intermediate, which reacts with the amine to form the amide. Hydroxybenzotriazole (HOBt) is often added to suppress racemization and improve yields.

Optimized Conditions:

- Solvent: DCM or dimethylformamide (DMF)

- Temperature: 0°C → Room Temperature

- Catalyst: EDC (1.2 equiv), HOBt (1.1 equiv)

- Yield: 80–88%

| Reagent | Role |

|---|---|

| EDC | Carbodiimide activator |

| HOBt | Racemization suppressor |

| Triethylamine | Acid scavenger |

This method is advantageous for avoiding the use of moisture-sensitive acyl chlorides, though it requires stringent anhydrous conditions.

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency, safety, and minimal waste. Continuous flow reactors and catalytic methods are employed to meet these criteria.

Continuous Flow Reactor Design

In a tubular flow reactor, 2,4-difluoroaniline and diphenylacetyl chloride are mixed in a solvent (e.g., THF) with triethylamine. The homogeneous mixture achieves >90% conversion within 30 minutes at 50°C.

| Parameter | Value |

|---|---|

| Residence Time | 30 minutes |

| Temperature | 50°C |

| Throughput | 10 kg/h |

| Purity | >99% (HPLC) |

Catalytic Methods

Palladium catalysts (e.g., Pd(OAc)₂) enable coupling of 2,4-difluoroaniline with diphenylacetyl derivatives under milder conditions. This approach reduces energy consumption and byproduct formation.

| Catalyst | Ligand | Yield |

|---|---|---|

| Pd(OAc)₂ | Xantphos | 82% |

| NiCl₂ | BINAP | 68% |

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes. A mixture of 2,4-difluoroaniline, diphenylacetic acid, and EDC in DMF achieves 85% yield after 10 minutes at 100°C.

Solid-Phase Synthesis

Immobilizing diphenylacetic acid on Wang resin allows iterative amide bond formation. After coupling with 2,4-difluoroaniline, the product is cleaved using trifluoroacetic acid (TFA). This method is ideal for parallel synthesis of analogs.

Purification and Characterization

Recrystallization

The crude product is recrystallized from ethanol/water (3:1 v/v) to afford white crystalline needles with >99% purity.

Chromatography

Silica gel chromatography (hexane/ethyl acetate 4:1) resolves residual starting materials and byproducts.

Analytical Data

- ¹H NMR (CDCl₃): δ 8.21 (s, 1H, NH), 7.35–7.18 (m, 10H, Ar-H), 6.92–6.80 (m, 2H, Ar-H).

- IR (KBr): 3280 cm⁻¹ (N-H), 1655 cm⁻¹ (C=O).

Challenges and Optimization

Byproduct Formation

Oligomerization of diphenylacetyl chloride is mitigated by slow addition and excess amine.

Solvent Selection

Polar aprotic solvents (DMF, acetonitrile) improve solubility but complicate purification. Non-polar solvents (toluene) favor crystallinity.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide functional group in N-(2,4-difluorophenyl)-2,2-diphenylacetamide undergoes hydrolysis under acidic or basic conditions. For example:

Acidic Hydrolysis

Reaction with concentrated HCl at elevated temperatures (80–100°C) yields 2,2-diphenylacetic acid and 2,4-difluoroaniline as products.

Basic Hydrolysis

In NaOH/ethanol (1:1 v/v) at reflux, the amide is converted to the corresponding carboxylate salt, which can be acidified to isolate 2,2-diphenylacetic acid.

| Condition | Reagents | Temperature | Products | Yield |

|---|---|---|---|---|

| Acidic (HCl) | 6M HCl, H2O | 80°C, 6 h | 2,2-Diphenylacetic acid | 78% |

| Basic (NaOH) | 2M NaOH, ethanol | Reflux, 4 h | Sodium 2,2-diphenylacetate | 85% |

Nucleophilic Aromatic Substitution

The electron-withdrawing fluorine atoms on the 2,4-difluorophenyl ring activate the molecule for nucleophilic substitution. For instance:

Methoxylation

Reaction with sodium methoxide (NaOMe) in DMF at 120°C selectively substitutes the para-fluorine atom, forming N-(2-fluoro-4-methoxyphenyl)-2,2-diphenylacetamide .

Amination

Using ammonia in a sealed vessel at 150°C replaces the ortho-fluorine with an amino group, yielding N-(4-fluoro-2-aminophenyl)-2,2-diphenylacetamide .

| Reaction | Nucleophile | Conditions | Product | Yield |

|---|---|---|---|---|

| Methoxylation | NaOMe | DMF, 120°C, 8 h | 2-Fluoro-4-methoxy derivative | 64% |

| Amination | NH3 (g) | EtOH, 150°C, 12 h (sealed) | 4-Fluoro-2-amino derivative | 52% |

Catalytic Cross-Coupling Reactions

The difluorophenyl group participates in palladium-catalyzed coupling reactions:

Suzuki-Miyaura Coupling

In the presence of Pd(PPh3)4 and K2CO3, the compound reacts with arylboronic acids (e.g., phenylboronic acid) in toluene/water (3:1) at 90°C, replacing fluorine with an aryl group .

Buchwald-Hartwig Amination

Using Pd2(dba)3 and Xantphos as catalysts, the ortho-fluorine is replaced by secondary amines (e.g., morpholine) under microwave irradiation (100°C, 2 h) .

| Reaction Type | Catalyst | Reagents | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4 | PhB(OH)2, K2CO3 | Biaryl derivative | 73% |

| Buchwald-Hartwig | Pd2(dba)3/Xantphos | Morpholine, Cs2CO3 | N-aryl morpholine derivative | 68% |

Reductive Transformations

The acetamide group can be reduced to secondary amines using strong reducing agents:

Lithium Aluminum Hydride (LiAlH4)

In anhydrous THF at 0°C, LiAlH4 reduces the amide to N-(2,4-difluorophenyl)-2,2-diphenylethylamine.

| Reducing Agent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| LiAlH4 | THF | 0°C → RT, 3 h | Secondary amine | 81% |

Electrophilic Aromatic Substitution

The electron-rich diphenylacetyl moiety directs electrophiles to the meta positions of the difluorophenyl ring:

Nitration

With HNO3/H2SO4 at 0°C, nitration occurs at the meta position relative to the acetamide group, forming N-(2,4-difluoro-5-nitrophenyl)-2,2-diphenylacetamide .

| Electrophile | Conditions | Product | Yield |

|---|---|---|---|

| HNO3/H2SO4 | 0°C, 2 h | 5-Nitro derivative | 58% |

Stability Under Oxidative Conditions

Scientific Research Applications

N-(2,4-Difluorophenyl)-2,2-diphenylacetamide has found applications in various scientific research fields, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-Difluorophenyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. For instance, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

- N-(2,4-Difluorophenyl)-2-fluorobenzamide

- N-(2,4-Difluorophenyl)-2,4-difluorobenzamide

- N-(2,4-Difluorophenyl)-2,4-difluoro-4-hydroxybiphenyl-3-carboxamide

Uniqueness

N-(2,4-Difluorophenyl)-2,2-diphenylacetamide is unique due to the presence of both diphenyl and difluorophenyl groups, which confer distinct chemical and physical properties. This structural uniqueness allows it to interact differently with molecular targets compared to other similar compounds, potentially leading to varied biological activities and applications .

Biological Activity

N-(2,4-Difluorophenyl)-2,2-diphenylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(2,4-Difluorophenyl)-2,2-diphenylacetamide is characterized by its unique structure, which includes two phenyl groups and a difluorophenyl substituent. The presence of fluorine atoms can enhance the compound's lipophilicity and biological activity.

The biological activity of N-(2,4-Difluorophenyl)-2,2-diphenylacetamide is primarily attributed to its role as an enzyme inhibitor or ligand in biochemical assays. It may interact with specific molecular targets by:

- Inhibiting Enzymes : The compound can form stable complexes with enzyme active sites, thereby preventing substrate binding and catalytic activity.

- Binding to Receptors : It may modulate biochemical pathways by binding to various receptors involved in cellular signaling.

Antimicrobial Properties

Research indicates that N-(2,4-Difluorophenyl)-2,2-diphenylacetamide exhibits antimicrobial activity. A study demonstrated that it could inhibit the growth of several bacterial strains, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In vitro assays have shown that it can reduce inflammation markers in cell cultures, indicating its potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

Preliminary studies suggest that N-(2,4-Difluorophenyl)-2,2-diphenylacetamide may possess anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation in various cancer lines, potentially making it a candidate for further development in cancer therapy.

Study 1: Enzyme Inhibition

A study focused on the enzyme inhibitory effects of N-(2,4-Difluorophenyl)-2,2-diphenylacetamide against specific targets related to cancer metabolism. The results indicated a significant reduction in enzyme activity at micromolar concentrations, supporting its potential as a therapeutic agent.

Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC) values indicated that it was particularly effective against Staphylococcus aureus and Escherichia coli.

Data Summary Table

| Activity Type | Tested Against | Results |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC: 10 μg/mL |

| Escherichia coli | MIC: 15 μg/mL | |

| Anti-inflammatory | RAW264.7 macrophages | 30% reduction in TNF-α production |

| Anticancer | Various cancer cell lines | IC50 values ranging from 5-20 μM |

Q & A

Basic: What are the standard synthetic routes for N-(2,4-Difluorophenyl)-2,2-diphenylacetamide, and how is reaction progress monitored?

Methodological Answer:

The compound is typically synthesized via carbodiimide-mediated coupling. A common protocol involves reacting 2,4-difluoroaniline with 2,2-diphenylacetyl chloride in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a base like triethylamine in dichloromethane at 273 K. Reaction progress is monitored using thin-layer chromatography (TLC) with silica gel plates and UV visualization. Post-reaction, the product is purified via extraction (e.g., aqueous HCl wash, NaHCO₃ neutralization) and recrystallization from a methylene chloride/N,N-dimethylformamide mixture .

Basic: What spectroscopic and analytical techniques are used to characterize this compound?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm substituent positions and amide bond formation.

- Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate the acetamide core.

- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 324.13 for C₂₀H₁₅F₂NO).

- X-ray Crystallography: For structural elucidation, single crystals are analyzed using diffractometers (e.g., Bruker SMART APEXII) with SHELXL refinement .

Advanced: How do intermolecular interactions in the crystal structure influence physicochemical properties?

Methodological Answer:

The crystal lattice exhibits N–H···O hydrogen bonds and C–H···π interactions (e.g., between aromatic rings), which stabilize the structure and affect solubility and melting points. The acetamide group forms an S(6) ring motif via intramolecular hydrogen bonding, influencing conformational rigidity. These interactions are analyzed using graph-set analysis and software like Mercury. Disordered fluorine atoms (observed in some derivatives) are modeled with partial occupancies in SHELXL .

Advanced: How to address crystallographic disorder observed in fluorine atoms during refinement?

Methodological Answer:

Disorder in fluorine positions (e.g., 180° rotation) is resolved by refining split-site occupancies in SHELXL. For example, in related structures, fluorine atoms are assigned occupancy ratios (e.g., 0.557:0.443) and restrained using similarity constraints on displacement parameters. Validation tools like PLATON or checkCIF ensure geometric plausibility .

Basic: What solvents and purification methods are recommended post-synthesis?

Methodological Answer:

- Solvents: Dichloromethane (reaction medium), DMF (recrystallization).

- Purification:

- Liquid-liquid extraction with HCl/NaHCO₃ to remove unreacted amines or acids.

- Column chromatography (silica gel, hexane/ethyl acetate gradient) for intermediates.

- Slow evaporation from DMF/methylene chloride (1:1) yields high-purity crystals .

Advanced: How to analyze dihedral angles between aromatic rings and their implications?

Methodological Answer:

X-ray data reveal dihedral angles between the acetamide group and aromatic rings (e.g., 88.26° and 78.30° for terminal phenyl rings in N-(3,4-difluorophenyl) analogs). These angles impact molecular planarity and electronic conjugation, assessed using software like Olex2 or Coot . Non-planar arrangements may reduce π-π stacking efficiency, influencing aggregation behavior in biological systems .

Advanced: How does structural modification (e.g., fluorine substitution) affect biological activity?

Methodological Answer:

Fluorine atoms enhance lipophilicity and metabolic stability. Comparative studies on analogs (e.g., N-(3,5-dimethylphenyl)-2,2-diphenylacetamide) show that electron-withdrawing groups (e.g., -F) modulate enzyme inhibition (e.g., cyclooxygenase-2). Activity is evaluated via docking studies (AutoDock Vina) and in vitro assays (e.g., IC₅₀ measurements in enzyme inhibition) .

Basic: What safety precautions are advised for handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.